3-(4-Formylbenzoylamino)propionic acid methyl ester
Description
Properties
IUPAC Name |
methyl 3-[(4-formylbenzoyl)amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-11(15)6-7-13-12(16)10-4-2-9(8-14)3-5-10/h2-5,8H,6-7H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBHAJPZBZVOMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Formylbenzoylamino)propionic acid methyl ester typically involves the reaction of 4-formylbenzoic acid with propionic acid methyl ester in the presence of a coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Formylbenzoylamino)propionic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoylamino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 3-(4-Carboxybenzoylamino)propionic acid methyl ester.
Reduction: 3-(4-Hydroxybenzoylamino)propionic acid methyl ester.
Substitution: Various substituted benzoylamino derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
The synthesis of 3-(4-Formylbenzoylamino)propionic acid methyl ester typically involves the reaction of 4-formylbenzoic acid with propionic acid methyl ester. Common coupling agents used include:
- Dicyclohexylcarbodiimide (DCC)
- N,N’-Diisopropylcarbodiimide (DIC)
The reaction is usually conducted in organic solvents such as dichloromethane or tetrahydrofuran under inert conditions to prevent oxidation.
Industrial Production
In industrial settings, continuous flow reactors are often employed for the production of this compound. This method enhances control over reaction conditions, leading to improved yields and product purity.
Chemistry
This compound serves as a crucial building block in organic synthesis. It is utilized for the preparation of more complex molecules, which can be essential in various research projects.
Biology
This compound has been investigated for its potential as a biochemical probe, particularly in studying enzyme-substrate interactions. Its ability to form covalent bonds with nucleophilic residues in enzyme active sites allows it to modulate enzyme activity effectively.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. It may be used in the development of novel drugs targeting specific enzymes or receptors, making it significant in drug discovery processes.
Industry
The compound finds applications in the production of specialty chemicals and materials with unique properties. Its reactivity and ability to form various derivatives make it valuable in creating tailored products for specific industrial needs.
Chemical Reactions and Mechanisms
This compound can undergo several types of chemical reactions:
- Oxidation : The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
- Reduction : The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
- Substitution : The benzoylamino group can participate in nucleophilic substitution reactions with amines or thiols.
Major Products Formed
- From Oxidation : 3-(4-Carboxybenzoylamino)propionic acid methyl ester.
- From Reduction : 3-(4-Hydroxybenzoylamino)propionic acid methyl ester.
- From Substitution : Various substituted benzoylamino derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-(4-Formylbenzoylamino)propionic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the benzoylamino moiety can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between 3-(4-Formylbenzoylamino)propionic acid methyl ester and analogous compounds identified in the literature:
Key Observations:
- Aldehyde vs. Halogen/Hydroxyl Groups : The formyl group in the target compound enables unique reactivity (e.g., nucleophilic addition) compared to halogenated analogs (e.g., bromo or chloro derivatives), which are more suited for cross-coupling reactions .
- Amide vs. Sulfonamide/Thioether : The amide linkage in the target compound enhances hydrogen-bonding capacity, unlike sulfonamide or thioether-containing analogs, which prioritize stability or metal coordination .
- Protecting Groups : Compounds with Boc or benzyloxycarbonyl groups () are tailored for stepwise synthesis, whereas the unprotected formyl group in the target ester allows direct conjugation.
Physicochemical Properties
- Solubility : Hydroxy- or methoxy-substituted esters (e.g., ) exhibit higher polarity and aqueous solubility compared to the target compound, which is likely soluble in chloroform or DMF due to its aromatic and ester groups.
- Stability : Halogenated esters (e.g., ) may exhibit greater thermal stability due to electron-withdrawing effects, whereas the aldehyde group in the target ester could render it susceptible to oxidation.
Biological Activity
3-(4-Formylbenzoylamino)propionic acid methyl ester is a compound that has attracted attention due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a formyl group attached to a benzoylamino moiety, connected to a propionic acid methyl ester group. This configuration allows for diverse chemical reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors.
- Enzyme Interaction : The formyl group can form covalent bonds with nucleophilic residues at the active sites of enzymes, potentially leading to inhibition or modulation of enzymatic activity.
- Hydrogen Bonding : The benzoylamino moiety can participate in hydrogen bonding and hydrophobic interactions, enhancing the stability of the compound's binding to its target.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism involves targeting specific pathways associated with cancer cell survival and proliferation.
- Enzyme Inhibition : As a benzenesulfonamide derivative, it may act as an inhibitor of human carbonic anhydrase, impacting pH regulation and electrolyte balance in cells.
- Potential Therapeutic Applications : Its unique structure suggests potential uses in drug development aimed at targeting specific enzymes or receptors involved in disease processes.
Case Studies
A recent study investigated the inhibitory effects of related compounds on colon cancer cell lines (HCT-116). The study found that certain derivatives exhibited significant anticancer properties with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating that structural modifications could enhance biological activity .
| Compound | IC50 (mg/mL) | Target Cells |
|---|---|---|
| 7a | 0.12 | HCT-116 (cancer) |
| 7g | 0.12 | HCT-116 (cancer) |
| 7d | 0.81 | HCT-116 (cancer) |
Research Findings
Several studies have explored the biochemical pathways influenced by this compound:
- Inhibition of Carbonic Anhydrase : As mentioned, the compound may inhibit carbonic anhydrase activity, which is crucial for various physiological processes including respiration and acid-base balance.
- Potential Drug Development : Its ability to interact with enzymes suggests it could be a valuable lead compound in developing drugs for conditions such as cancer and metabolic disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(4-formylbenzoylamino)propionic acid methyl ester, and what key intermediates should be prioritized?
- Methodological Answer : Synthesis typically involves coupling 4-formylbenzoic acid derivatives with β-alanine methyl ester precursors. For example:
- Step 1: Activate 4-formylbenzoic acid using carbodiimide coupling agents (e.g., EDC or DCC) to form an active ester intermediate.
- Step 2: React with β-alanine methyl ester under anhydrous conditions (e.g., DMF or THF, 0–25°C) to form the amide bond .
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structure via H/C NMR and HRMS .
- Key Intermediates : 4-Formylbenzoyl chloride, activated esters (e.g., NHS esters), and protected β-alanine derivatives to prevent side reactions .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95% by UV at 254 nm).
- Spectroscopy :
- H NMR (DMSO-d6): Look for characteristic peaks: formyl proton (~10.1 ppm), amide NH (~8.3 ppm), and methyl ester (~3.6 ppm) .
- IR: Confirm carbonyl stretches (amide C=O at ~1650 cm, ester C=O at ~1720 cm) .
- Mass Spectrometry : ESI-HRMS to verify molecular ion ([M+H] calculated for CHNO: 249.0974) .
Q. What are the critical storage conditions to maintain the stability of this compound?
- Methodological Answer :
- Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the ester group or oxidation of the formyl moiety.
- Use amber vials to protect against light-induced degradation, especially if the compound contains aromatic or conjugated systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity observed during amide bond formation with 4-formylbenzoyl derivatives?
- Methodological Answer : Contradictions may arise from competing reactions (e.g., formyl group reacting with amines). Mitigation strategies:
- Protecting Groups : Temporarily protect the formyl group (e.g., acetal formation) before coupling, followed by deprotection under mild acidic conditions (e.g., 10% citric acid) .
- Kinetic Control : Optimize reaction temperature (0–5°C) and stoichiometry (1.2:1 acylating agent to amine) to favor amide formation over side reactions .
Q. What strategies are effective for modifying the substituents on the benzoyl or propionic acid moieties to tune bioactivity?
- Methodological Answer :
- Benzoyl Modifications : Introduce electron-withdrawing groups (e.g., –NO, –CF) via electrophilic aromatic substitution to enhance electrophilicity for targeted covalent binding .
- Ester Hydrolysis : Convert the methyl ester to a free carboxylic acid under basic conditions (e.g., LiOH/THF/HO) to improve solubility for in vitro assays .
- Biological Testing : Screen modified analogs against target receptors (e.g., glutamate receptors) using radioligand binding assays or calcium imaging .
Q. How can researchers analyze and mitigate impurities formed during large-scale synthesis?
- Methodological Answer :
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted starting materials, hydrolyzed esters). Common impurities include 3-(4-formylbenzoylamino)propionic acid (from ester hydrolysis) .
- Process Optimization :
- Replace polar aprotic solvents (DMF) with less hygroscopic alternatives (e.g., 2-MeTHF) to minimize hydrolysis.
- Implement continuous flow chemistry for better control over reaction parameters (temperature, residence time) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
